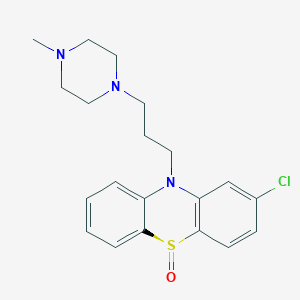

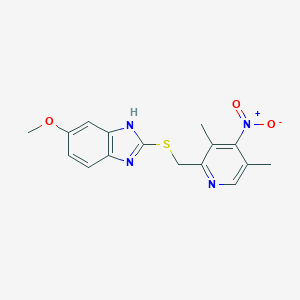

3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid

Overview

Description

Synthesis Analysis

The synthesis of this compound and its isomers has been extensively studied. Notably, the photoisomerization of its aromatic analogue led to the identification of mono-cis, di-cis, and tri-cis isomers through HPLC and confirmed by NMR spectroscopy, establishing a foundation for understanding its structural complexity (Englert, Weber, & Klaus, 1978). Moreover, Wittig condensation has been employed to synthesize its major metabolites, further illustrating the chemical versatility and synthetic accessibility of this compound and its derivatives (Aig, Focella, Parrish, Rosenberger, Scott, & Zenchoff, 1987).

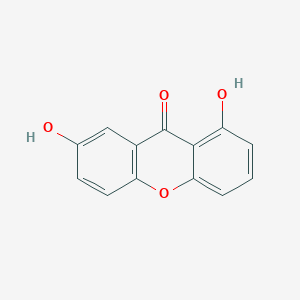

Molecular Structure Analysis

The molecular structure of this compound and its isomers has been elucidated using various spectroscopic techniques. NMR spectroscopy played a crucial role in identifying the structure of its cis isomers, contributing to a deeper understanding of its molecular geometry and electron distribution (Englert, Weber, & Klaus, 1978).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactive nature and potential for diverse chemical transformations. For instance, the cyclization of homogeranic acid, a related compound, in the presence of stannic chloride revealed a concerted mechanism, offering insights into the reactivity of such complex structures (Saito, Matsushita, Tsujino, Kisaki, Kato, & Noguchi, 1978).

Scientific Research Applications

- Cell Differentiation : all-trans-retinoic acid is used in research on cell differentiation . It’s known to influence cell differentiation processes in both developing and adult tissues .

- Embryonic Development : It plays a crucial role in embryonic development . It’s particularly important for the formation of the eye, limb, and cardiovascular system .

- Immunology : all-trans-retinoic acid is also used in immunology research . It’s known to modulate immune responses and inflammation .

-

Dermatology : all-trans-retinoic acid is used in dermatology . It is used in the treatment of various skin conditions such as psoriasis, ichthyosis, follicular keratosis, acne, lichen planus, verrucous epidermal nevus, and lichen psoriasis . It promotes the proliferation and differentiation of epithelial cells .

-

Cancer Prevention : all-trans-retinoic acid exhibits some preventive effect on skin cancer . It’s used in research to understand its potential role in cancer prevention and treatment .

-

Chemical Research : all-trans-retinoic acid is used in chemical research . It’s a metabolite of all-trans-Retinoic Acid, a ligand for both the retinoic acid receptor (RAR) and the retinoid X receptor (RXR) .

-

Neurobiology : all-trans-retinoic acid is used in neurobiology . It plays a role in the development of the nervous system and is involved in processes such as neuronal differentiation and axonal outgrowth .

-

Stem Cell Research : It’s used in stem cell research . It can induce the differentiation of stem cells into various cell types .

-

Biochemical Research : all-trans-retinoic acid is used in biochemical research . It’s a metabolite of all-trans-Retinoic Acid, a ligand for both the retinoic acid receptor (RAR) and the retinoid X receptor (RXR) .

-

Pharmaceuticals : It’s used in the pharmaceutical industry . It’s an active ingredient in some prescription drugs used to treat skin conditions .

-

Chemical Synthesis : It’s used in chemical synthesis . It’s a starting material for the synthesis of other chemicals .

-

Material Science : It’s used in material science . It’s used in the development of new materials with specific properties .

properties

IUPAC Name |

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

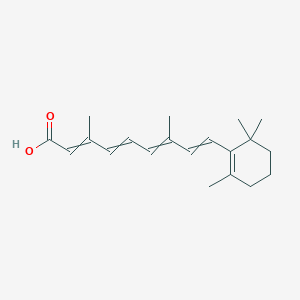

![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)

![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)